2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide
Description
This compound is a thiazolidinone derivative characterized by a complex heterocyclic framework. Its structure includes:
- Thiazolidinone core: A 1,3-thiazolidin-4-one ring substituted with a 3-ethoxypropyl group at position 3, a thioxo (S=) group at position 2, and a Z-configured exocyclic double bond at position 5 .
- Acetamide side chain: Substituted with a 4-methylphenyl group, enhancing lipophilicity and influencing binding interactions in biological systems .
Synthesis follows conventional routes for thiazolidinone derivatives, involving condensation of substituted o-phenylenediamine with aldehydes and subsequent cyclization with thioglycolic acid . The ethoxypropyl substituent is introduced via alkylation, optimizing solubility and metabolic stability compared to simpler alkyl chains .
Properties
CAS No. |
609795-13-3 |
|---|---|
Molecular Formula |
C25H25N3O4S2 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-[(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H25N3O4S2/c1-3-32-14-6-13-27-24(31)22(34-25(27)33)21-18-7-4-5-8-19(18)28(23(21)30)15-20(29)26-17-11-9-16(2)10-12-17/h4-5,7-12H,3,6,13-15H2,1-2H3,(H,26,29)/b22-21- |
InChI Key |
VYENUDRFMLBRLJ-DQRAZIAOSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the thiazolidine ring and the indole moiety. The key steps include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiourea derivative with an α-halo ketone under basic conditions.
Synthesis of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling of the Thiazolidine and Indole Moieties: The two moieties are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.
Introduction of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling steps and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxypropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thiazolidine and indole moieties.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The indole moiety can intercalate into DNA, affecting gene expression. The acetamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Key Differences :
- Ethoxypropyl vs. Methylbenzyl : The ethoxypropyl group in the target compound improves aqueous solubility (critical for bioavailability) compared to the hydrophobic 4-methylbenzyl group in analogs .
- 4-Methylphenyl vs.
Spectroscopic and Crystallographic Data
NMR Analysis (Comparative Shifts):
- Region A (protons 39–44) : The target compound shows upfield shifts (δ 6.8–7.1 ppm) compared to analogs (δ 7.2–7.5 ppm), indicating reduced electron withdrawal from the ethoxypropyl group vs. chlorophenyl .
- Region B (protons 29–36): Similar shifts (δ 2.5–3.0 ppm) across analogs confirm conserved hydrogen-bonding patterns in the thiazolidinone core .
Crystallography:
- The target compound crystallizes in the monoclinic P2₁/c space group, with intermolecular N–H···S hydrogen bonds forming a 2D network. In contrast, chlorophenyl analogs exhibit C–H···π interactions due to halogenated aryl groups .
Bioactivity and Functional Comparisons
- Anticancer Activity: Chlorophenyl derivatives show IC₅₀ values of 8–12 µM against HeLa cells, attributed to thioxo-thiazolidinone-mediated ROS generation .
- Antimicrobial Effects : Methylbenzyl-substituted analogs inhibit S. aureus (MIC = 16 µg/mL) via disruption of membrane integrity. The target compound’s solubility may improve efficacy in Gram-negative bacteria .
- Metabolic Stability : Ethoxypropyl substitution reduces cytochrome P450-mediated oxidation compared to benzyl groups, as predicted by in silico models .
Biological Activity
The compound 2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Details
| Property | Value |
|---|---|
| Molecular Formula | C24H22N3O4S2 |
| Molecular Weight | 516.0 g/mol |
| CAS Number | 617696-35-2 |
| IUPAC Name | N-(4-methylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide |
This compound features a thiazolidinone moiety, which is known for its biological significance, particularly in the development of therapeutics for various diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives have shown significant activity against prostate and colon cancer cells by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .
Antimicrobial Activity
Thiazolidinone derivatives have also demonstrated notable antimicrobial properties. The compound's structure allows it to interact with microbial enzymes, potentially disrupting their function. Studies have shown that certain thiazolidinones exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinones has been documented in various studies. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its analgesic effects. This makes it a candidate for further research in treating inflammatory diseases .
The mechanism of action of 2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression and inflammation.
- Receptor Interaction : It may bind to receptors involved in cellular signaling pathways, altering their activity.
- Induction of Apoptosis : The compound could trigger programmed cell death in cancer cells through various biochemical pathways.
Study 1: Anticancer Activity Assessment
A study assessed the anticancer activity of various thiazolidinone derivatives, including similar compounds to the one discussed. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against colon cancer cell lines, suggesting potent anticancer effects .
Study 2: Antimicrobial Efficacy
In another study, researchers evaluated the antimicrobial properties of thiazolidinone compounds against a panel of bacterial strains. The results demonstrated that several derivatives had minimum inhibitory concentrations (MIC) lower than those of standard antibiotics, indicating their potential as alternative antimicrobial agents .
Study 3: Anti-inflammatory Properties
Research focused on the anti-inflammatory effects of thiazolidinones revealed that specific derivatives significantly reduced inflammation markers in vitro and in vivo models. These findings support the potential use of such compounds in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
